

# what is the structure of Hydroxy-PEG2-acid

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## Compound of Interest

Compound Name: *Hydroxy-PEG2-acid*

Cat. No.: *B608002*

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An In-depth Technical Guide to the Structure and Application of **Hydroxy-PEG2-acid**

## Introduction

**Hydroxy-PEG2-acid** is a heterobifunctional molecule widely utilized by researchers, scientists, and drug development professionals. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the pharmacokinetic properties of bioconjugates. This guide provides a detailed overview of the core structure, physicochemical properties, and key applications of **Hydroxy-PEG2-acid**, with a focus on its role in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

The structure of **Hydroxy-PEG2-acid** features a terminal hydroxyl (-OH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique arrangement allows for sequential chemical modifications, making it a versatile tool in drug delivery and bioconjugation. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, while the terminal functional groups offer reactive handles for attachment to biomolecules.<sup>[1][2][3]</sup>

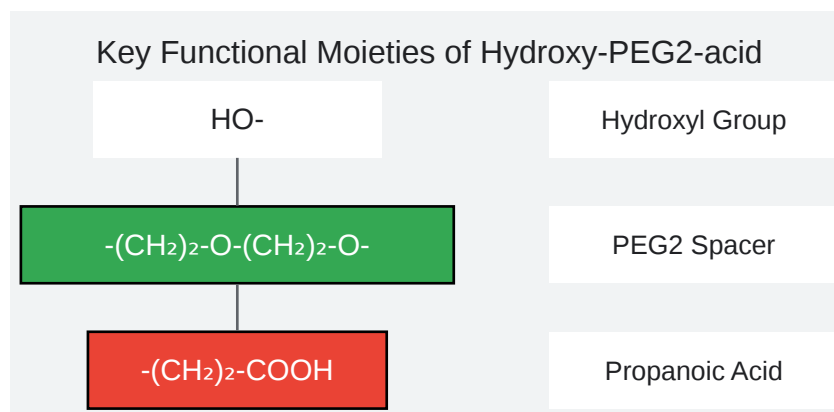
## Core Structure and Chemical Identity

The precise chemical structure of **Hydroxy-PEG2-acid** is fundamental to its function. It is systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid.<sup>[1]</sup> The "PEG2" designation refers to the two repeating ethylene glycol units that form the hydrophilic spacer.

- Synonyms: HO-PEG2-acid<sup>[1]</sup>

- CAS Number: 1334286-77-9
- Molecular Formula:  $C_7H_{14}O_5$

Below is a diagram illustrating the distinct functional components of the molecule.



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Functional components of **Hydroxy-PEG2-acid**.

## Physicochemical Properties

The physical and chemical characteristics of **Hydroxy-PEG2-acid** are critical for its handling, storage, and application in experimental settings. The hydrophilic PEG spacer significantly increases solubility in aqueous media. The free acid form can be unstable during storage due to potential self-polymerization; therefore, it is often supplied or stored as a more stable sodium salt.

Property	Value	Citation(s)
Molecular Weight	178.18 g/mol	
Exact Mass	178.0841 Da	
Appearance	Liquid; Colorless to light yellow	
Purity	>95%	
Density	1.196 g/cm <sup>3</sup>	
Solubility	Soluble in water, DMSO, DMF, and Ethanol (≥ 100 mg/mL)	
Storage (Short Term)	Dry, dark, and at 0 - 4 °C (days to weeks)	
Storage (Long Term)	-20 °C (months to years)	
Elemental Analysis	C: 47.19%, H: 7.92%, O: 44.89%	

## Application in Bioconjugation

A primary application of **Hydroxy-PEG2-acid** is in bioconjugation, where it serves as a linker to covalently attach molecules to proteins, peptides, or other biomaterials. The terminal carboxylic acid is the primary reactive site for this purpose. It can be activated to react with primary amines, such as the  $\epsilon$ -amine of lysine residues on the surface of a protein, to form a stable amide bond. This reaction is typically mediated by carbodiimides like EDC or DCC.

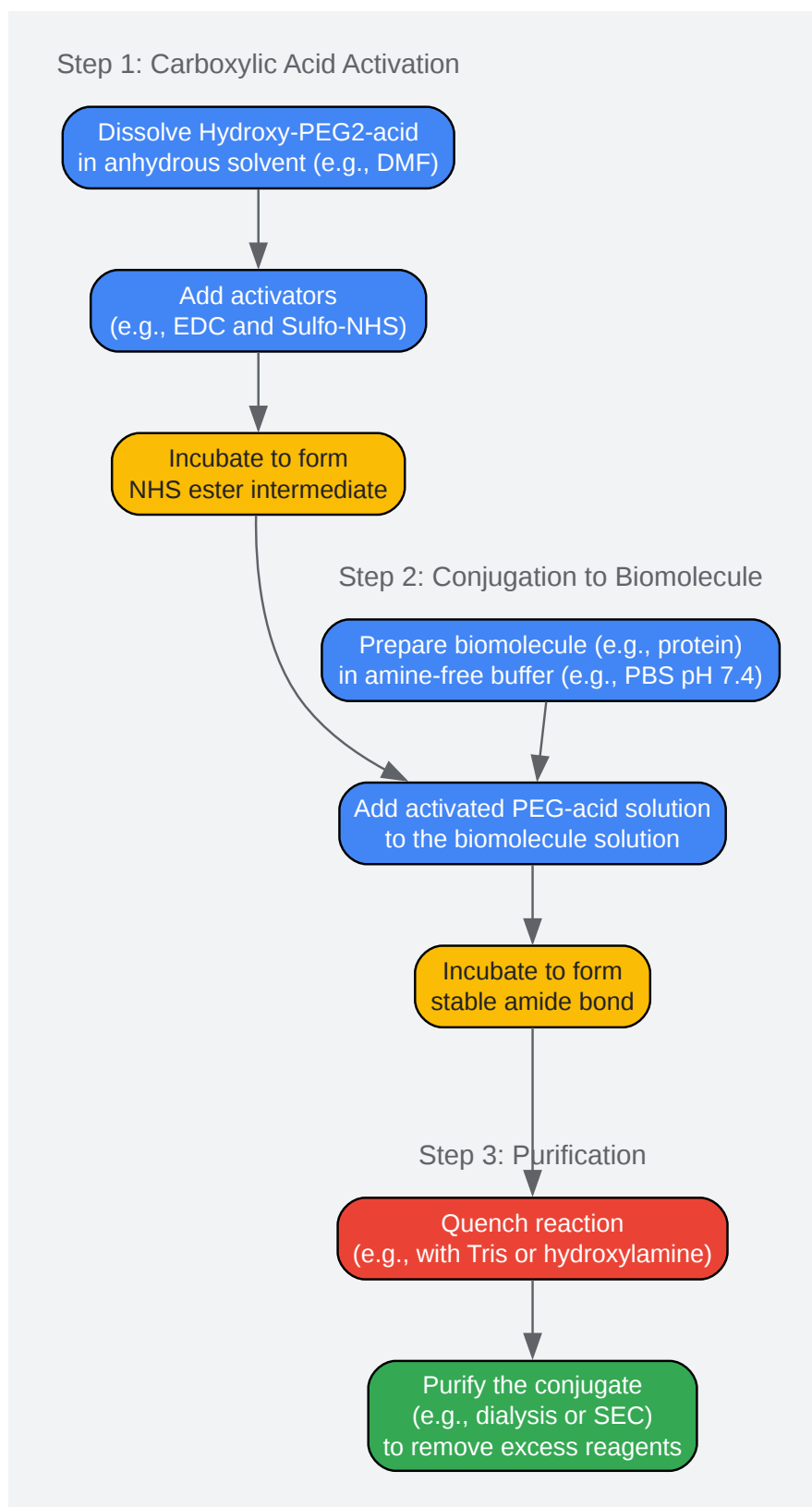
## Experimental Protocol: General Amine Conjugation via EDC Chemistry

This protocol outlines a general method for conjugating **Hydroxy-PEG2-acid** to an amine-containing biomolecule.

- Reagent Preparation:
  - Equilibrate all reagents to room temperature before use.

- Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
- Prepare the biomolecule (e.g., protein) in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Activation of Carboxylic Acid:
  - Dissolve **Hydroxy-PEG2-acid** in an anhydrous organic solvent (e.g., DMSO or DMF).
  - In a separate tube, add a 10- to 20-fold molar excess of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an optional stabilizer like Sulfo-NHS (N-hydroxysulfosuccinimide) to the dissolved **Hydroxy-PEG2-acid**.
  - Incubate the mixture for 15-30 minutes at room temperature to form the reactive ester intermediate.
- Conjugation Reaction:
  - Add the activated **Hydroxy-PEG2-acid** solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.
  - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
  - Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted activated linker.
  - Remove excess reagents and byproducts to purify the final conjugate using methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

The following diagram illustrates the logical workflow for this bioconjugation process.



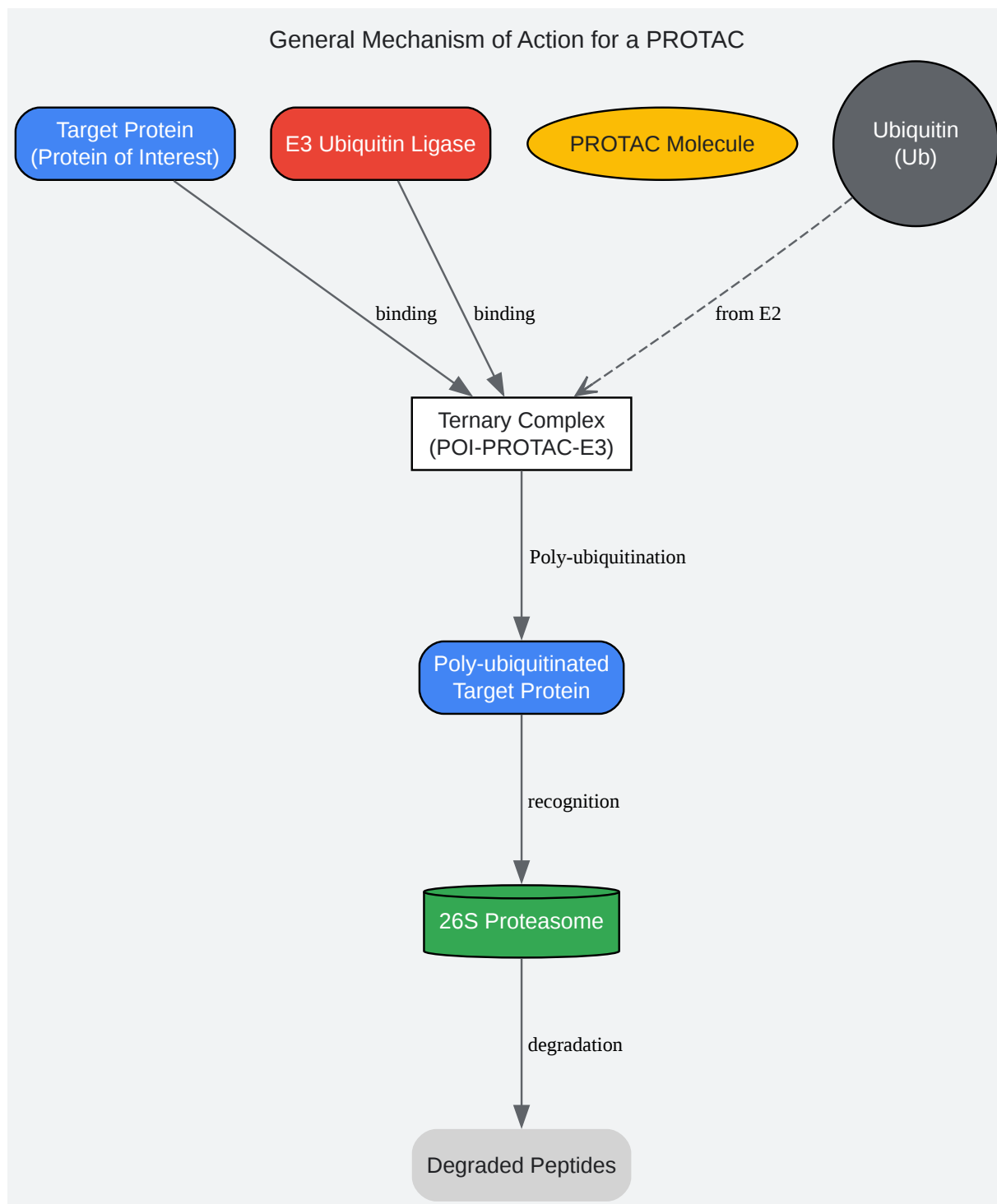
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Workflow for conjugating a biomolecule with **Hydroxy-PEG2-acid**.

## Role in PROTAC Development

**Hydroxy-PEG2-acid** is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker's length and chemical nature are critical for the proper formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 spacer in **Hydroxy-PEG2-acid** provides the necessary flexibility and hydrophilicity to facilitate this interaction, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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PROTACs utilize the ubiquitin-proteasome system to degrade target proteins.

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